molecular formula C64H101N5O16 B13396899 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid

50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid

Cat. No.: B13396899
M. Wt: 1196.5 g/mol
InChI Key: COTQASXXEXJBOM-UHFFFAOYSA-N
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Description

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex chemical compound used primarily as a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor agonist. This compound is notable for its role in the development of treatments for metabolic diseases, including diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically begins with the protection of the lysine and glutamic acid residues using tert-butyl (otBu) groups. The aminoethoxyethoxy acetic acid (AEEA) spacers are then introduced through coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are intermediate peptides that are further processed to yield the final compound, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins.

Biology

In biological research, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of larger biomolecules .

Medicine

Medically, this compound is crucial in the development of semaglutide, a drug used to treat type 2 diabetes. Semaglutide mimics the action of the glucagon-like peptide 1, enhancing insulin secretion and lowering blood glucose levels .

Industry

Industrially, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used in the large-scale synthesis of therapeutic peptides. Its stability and reactivity make it suitable for automated peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves its incorporation into larger peptide structures. It interacts with molecular targets such as the glucagon-like peptide 1 receptor, modulating its activity. The AEEA spacers provide flexibility, allowing the compound to adopt conformations that enhance receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is unique due to its dual AEEA spacers, which provide enhanced flexibility and reactivity. This makes it particularly useful in the synthesis of complex peptides like semaglutide .

Biological Activity

The compound 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid (CAS No. 1662688-20-1) is a complex organic molecule notable for its extensive structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Structural Overview

This compound is characterized by:

  • Fluorenylmethoxycarbonyl group : Commonly used as a protecting group in peptide synthesis.
  • Tert-butoxycarbonyl groups : Indicate potential utility in organic synthesis.
  • Multiple oxo (C=O) and aza (N) groups : Suggest significant chemical versatility and reactivity.

Molecular Formula and Weight

  • Molecular Formula : C64_{64}H101_{101}N5_5O16_{16}
  • Molecular Weight : 1196.51 g/mol

Biological Activity

While specific biological activity data for this exact compound may be limited, compounds with similar structural features often exhibit noteworthy biological properties. Here are some potential activities based on structural analogs:

Antioxidant Activity

Compounds with multiple oxo groups have been shown to exhibit antioxidant properties. This can be crucial in mitigating oxidative stress in biological systems.

Enzyme Inhibition

The structural configuration suggests potential interactions with enzymes or receptors. Compounds similar to this one have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that certain fluorenyl derivatives may possess anticancer properties. They can interact with cellular pathways that regulate growth and apoptosis.

Case Studies

  • Antioxidant Studies : Analogous compounds demonstrated significant radical scavenging activity in vitro.
  • Enzyme Inhibition : A study on related compounds showed effective inhibition of PCSK9, an enzyme linked to cholesterol metabolism and cardiovascular diseases .
  • Anticancer Research : Fluorenyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inducing apoptosis .

Synthesis Pathway

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Fluorenyl Group : Utilizing fluorenylmethoxycarbonyl chloride.
  • Amine Protection : Employing tert-butoxycarbonyl groups to protect amine functionalities.
  • Oxidation Steps : Introducing oxo groups through selective oxidation reactions.

Potential Applications

Given its complex structure and potential biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for drug discovery targeting metabolic disorders or cancer.
  • Biochemical Research : As a tool for studying enzyme mechanisms or cellular processes.
  • Synthetic Chemistry : In developing new synthetic methodologies leveraging its unique functional groups.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acidContains fluorenylmethoxycarbonyl and tert-butoxycarbonylSimpler structure with fewer oxo groups
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acidSimilar protective groups presentShorter carbon chain
N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanIncorporates an amino acid structureFocused on tryptophan's properties

Properties

Molecular Formula

C64H101N5O16

Molecular Weight

1196.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)

InChI Key

COTQASXXEXJBOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Origin of Product

United States

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